4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

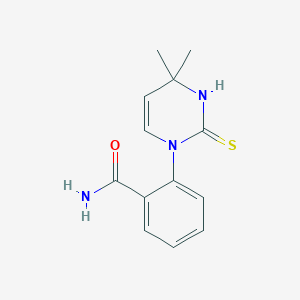

The compound 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is a heterocyclic molecule that contains a triazine ring, a benzene ring, and functional groups such as amino and mercapto groups. This structure suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazine and benzene moieties have been synthesized and studied for their molecular structures and biological activities.

Synthesis Analysis

The synthesis of related triazine derivatives typically involves the reaction of precursor molecules with various reagents to introduce different functional groups. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene was synthesized from phthalic acid and thiocarbohydrazide, followed by various reactions to yield different functionalized compounds .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by techniques such as X-ray crystallography. For instance, the crystal structure of a triazinone derivative was determined, revealing that it crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions due to the presence of reactive amino and mercapto groups. For example, the reaction of bis-triazolylbenzene with different reagents led to the formation of compounds with diverse functional groups, such as esters, amides, and ketones . These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and pi-pi interactions can affect the compound's solubility, melting point, and density. For example, the density of a triazinone derivative was calculated to be 1.567 g/cm³ based on its crystal structure . Additionally, the antileishmanial and antiproliferative activities of some triazole derivatives have been studied, indicating potential medicinal applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

A study described the synthesis of derivatives similar to 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol and their screening for antimicrobial activity. The compounds showed higher activity compared to standard drugs in antimicrobial studies, with comparable antifungal activity (Hegde et al., 2008).

Molecular Structure Analysis

Research involving the molecular structure of a similar compound synthesized from reactions involving 4-amino-3-mercapto-1,2,4-triazin-5-ones was conducted. This study provides insights into the molecular configurations and potential interactions of related compounds (Hwang et al., 2006).

Synthesis of Novel Derivatives

A paper focused on the facile synthesis of novel derivatives using 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one as a building block. This research highlights the potential for creating a wide variety of novel compounds based on the base structure of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol (Vahedi et al., 2010).

Anticancer Activities

A study synthesized derivatives and assessed their anticancer activities. The compounds showed inhibitory activity against various cancer cell lines, suggesting potential therapeutic applications (Ding & Li, 2011).

Antileishmanial Activity and Theoretical Calculations

Research combining theoretical calculations with antileishmanial activity studies of 4-amino-1,2,4-triazole derivatives was conducted. This study provides valuable insights into the potential therapeutic applications of related compounds (Süleymanoğlu et al., 2017).

Synthesis of Fluorine Containing Derivatives

A paper explored the synthesis of new fluorine-containing derivatives using 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones, indicating potential for developing biologically active molecules (Holla et al., 2003).

Microwave-Assisted Synthesis and Anticancer Screening

Another study described the rapid, efficient synthesis of new compounds under microwave irradiation, with some showing activity as cytotoxic agents against different cancer cell lines (Saad et al., 2011).

Enantioselective Synthesis

Research on enantioselective diethylzinc addition to derivatives of 4-amino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-ones was performed. This study highlights the potential for creating specific enantiomeric forms of related compounds (El-Shehawy, 2006).

Propiedades

IUPAC Name |

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKBOFZTSYNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)